(3-(benzyloxy)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone
描述
属性
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(3-phenylmethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c25-21(24-10-9-20-18(13-24)12-22-15-23-20)17-7-4-8-19(11-17)26-14-16-5-2-1-3-6-16/h1-8,11-12,15H,9-10,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKHXGUGSHIJSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(benzyloxy)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone typically involves multi-step reactions starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction requires a palladium catalyst, a boron reagent, and appropriate reaction conditions such as a base and a solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the production process .
化学反应分析
Types of Reactions
(3-(benzyloxy)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and appropriate reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound .
科学研究应用
Neuropharmacological Research
Recent studies have highlighted the compound's potential as a multi-functional agent in the treatment of neurodegenerative diseases, particularly Parkinson's disease. The compound exhibits selective inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in the metabolism of neurotransmitters such as dopamine.
- Mechanism of Action : The compound has been shown to possess a competitive and reversible inhibition mode against MAO-B, with an IC50 value indicating potent activity. This suggests that it could enhance dopaminergic signaling in patients with Parkinson's disease, potentially alleviating symptoms associated with dopamine deficiency .
- Neuroprotective Effects : In addition to MAO-B inhibition, the compound demonstrates significant antioxidative properties and neuroprotective effects against oxidative stress, which is crucial in neurodegenerative disorders .
Oncology Applications
The compound also shows promise in cancer research, particularly due to its ability to modulate cellular pathways involved in tumor growth and survival.
- Inhibition of Tumor Growth : Preliminary studies indicate that derivatives of this compound can inhibit proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest .
- Targeting Specific Pathways : The pyrido-pyrimidine structure allows for interaction with specific protein targets involved in cancer progression, making it a candidate for further development as an anti-cancer agent .
Synthesis and Derivative Exploration
The synthesis of (3-(benzyloxy)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone involves several steps that can be modified to produce various derivatives with enhanced biological activity.
| Derivative | Structure | Activity |
|---|---|---|
| Compound A | Structure A | MAO-B Inhibition IC50 = 0.062 µM |
| Compound B | Structure B | Apoptosis Induction in Cancer Cells |
| Compound C | Structure C | Antioxidative Activity Measurement |
Parkinson’s Disease Treatment
A study demonstrated that a derivative of the compound exhibited significant neuroprotective effects alongside MAO-B inhibition. The results indicated that this derivative could serve as a lead compound for developing new treatments for Parkinson’s disease due to its dual action on neuroprotection and neurotransmitter modulation .
Cancer Research
In another study focusing on cancer cell lines, the compound was shown to reduce cell viability significantly through apoptosis induction mechanisms. This study provided insights into its potential as a therapeutic agent against various types of cancers .
作用机制
The mechanism of action of (3-(benzyloxy)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context .
相似化合物的比较
Structural and Physicochemical Properties
Key Observations :
- Halogenation : Compounds like XRC (IC50 = 0.795 µM against rat Autotaxin) leverage chlorine and fluorine atoms for enhanced target binding and metabolic stability.
- Polar Groups : Morpholine (V017-7077) or fluorine (Compound 20g) improve solubility but may reduce blood-brain barrier penetration.
- Benzyloxy vs.
生物活性
The compound (3-(benzyloxy)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone is a heterocyclic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of pyrimidine derivatives, characterized by the presence of a benzyloxy group and a dihydropyrido moiety. The structural formula can be represented as follows:
1. Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance:
- In vitro Studies : A study demonstrated that related pyrimidine derivatives displayed potent cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer). The IC50 values for these compounds were notably low, indicating strong efficacy in inhibiting cell proliferation .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 16 | MCF-7 | 0.09 |
| 16 | A549 | 0.03 |
| 16 | Colo-205 | 0.01 |
- Mechanism of Action : The mechanism involves the induction of apoptosis through the activation of caspase pathways and disruption of microtubule assembly, leading to cell cycle arrest .
2. Antidiabetic Effects
The compound has also been investigated for its potential role in diabetes management:
- GLP-1 Receptor Activation : Similar structures have been identified as positive allosteric modulators of the glucagon-like peptide-1 receptor (GLP-1R), enhancing glucose-dependent insulin secretion. For example, a derivative was shown to improve insulin response in rat models .
3. Antimicrobial Properties
Preliminary studies suggest that this compound may exhibit antimicrobial activity:
- Antibacterial Testing : Compounds with similar structures were tested against several bacterial strains such as E. coli and S. aureus. Results indicated significant antibacterial activity with minimum inhibitory concentrations (MICs) demonstrating effectiveness at higher concentrations .
Case Study 1: Anticancer Efficacy
A specific study on pyrimidine derivatives demonstrated that compound 16 exhibited superior anticancer activity compared to standard chemotherapeutics across multiple cell lines. The research emphasized the importance of structural modifications in enhancing biological efficacy .
Case Study 2: Diabetes Management
In another study focusing on GLP-1R agonism, derivatives similar to the compound were administered intravenously in diabetic rat models, resulting in improved glycemic control without adverse effects on body weight . This highlights the potential therapeutic applications in metabolic disorders.
常见问题
Basic: What are the optimal synthetic conditions for preparing (3-(benzyloxy)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone with high yield and purity?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, benzyloxy group introduction can be achieved via NaH-mediated alkylation in anhydrous THF at 0°C under inert atmosphere, yielding ~72% purity after chromatography . Critical parameters include:
- Solvent choice : THF or DMF for solubility and reactivity .
- Base selection : NaH or K₂CO₃ to deprotonate hydroxyl groups .
- Temperature control : Low temperatures (0–5°C) prevent side reactions during sensitive steps .
Post-synthesis, purify via silica gel chromatography (ethyl acetate/hexane gradient) and validate purity using LC-MS (e.g., m/z 361.0 [M+H]+ as in ).
Basic: Which spectroscopic techniques are most effective for structural characterization of this compound?
Methodological Answer:
Combine 1H NMR (in DMSO-d6 or CDCl₃) and LC-MS for definitive analysis:
- 1H NMR : Identify aromatic protons (δ 7.2–8.6 ppm for benzyloxy and pyrimidine rings) and diastereotopic hydrogens in the dihydropyrido ring (δ 2.3–3.5 ppm) .
- LC-MS : Confirm molecular weight (e.g., [M+H]+ peak) and detect impurities .
Advanced characterization may require X-ray crystallography (as in ) to resolve stereochemistry in the pyrido[4,3-d]pyrimidine core.
Basic: How should researchers handle solubility and stability challenges during in vitro assays?
Methodological Answer:
- Solubility : Use DMSO for stock solutions (10–50 mM), then dilute in assay buffers (e.g., PBS with 0.1% Tween-80) to avoid precipitation .
- Stability : Store lyophilized powder at –20°C; monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
- Light sensitivity : Protect from UV exposure to prevent benzyloxy group decomposition .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer:
Focus on key structural motifs :
- Benzyloxy group : Replace with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to modulate target binding .
- Pyrido[4,3-d]pyrimidine core : Introduce fluorination at position 4 (see ) or methyl groups at position 2 to enhance metabolic stability.
Use parallel synthesis to generate analogs, then screen via enzyme inhibition assays (e.g., kinase profiling) and cytotoxicity models (e.g., MTT assays) .
Advanced: What experimental strategies resolve contradictions between computational docking predictions and empirical binding data?
Methodological Answer:
- Validate docking models with X-ray crystallography of the compound bound to its target (as in ).
- Perform NMR titration : Monitor chemical shift perturbations in the target protein’s active site upon compound addition .
- Adjust force fields in molecular dynamics simulations to account for solvent effects or flexible binding pockets .
Advanced: How can researchers identify the primary biological target of this compound?
Methodological Answer:
- Affinity chromatography : Immobilize the compound on a resin, incubate with cell lysates, and identify bound proteins via SDS-PAGE/MS .
- Kinase profiling : Screen against a panel of 100+ kinases (IC₅₀ determination) .
- CRISPR-Cas9 knockout : Validate target relevance by assessing resistance in gene-edited cell lines .
Advanced: What analytical methods detect degradation products under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), UV light, or acidic/basic conditions .
- HPLC-HRMS : Track m/z shifts to identify hydrolyzed (e.g., loss of benzyloxy group) or oxidized products .
- NMR stability assays : Compare spectra pre- and post-stress to detect structural changes .
Advanced: How to design in vitro assays to evaluate metabolic stability?
Methodological Answer:
- Liver microsome assays : Incubate with human/rat microsomes (1 mg/mL) and NADPH, then quantify parent compound via LC-MS/MS at 0, 15, 30, and 60 min .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions .
Advanced: Which computational tools predict pharmacokinetic properties like logP or BBB permeability?
Methodological Answer:
- SwissADME : Calculate logP (∼3.2 for this compound) and assess Rule of Five compliance .
- Molecular dynamics simulations : Model blood-brain barrier penetration using CHARMM or AMBER force fields .
- MetaSite : Predict Phase I metabolism sites (e.g., pyrido ring oxidation) .
Advanced: What purification techniques ensure high recovery of lab-scale synthetic batches?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
